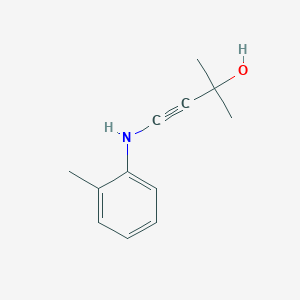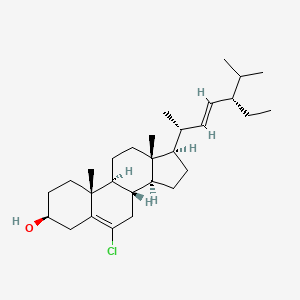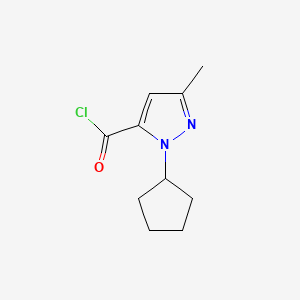
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-butyn-2-ol (MBY) is a colorless liquid used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . It’s also known as Dimethyl ethynyl carbinol .
Synthesis Analysis
2-Methyl-3-butyn-2-ol can be synthesized via Pd-catalyzed Sonogashira coupling reaction with various aryl bromides . It can also be produced by Pd/γ-Al 2 O 3 catalyzed selective hydrogenation reaction .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-butyn-2-ol is C5H8O . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
2-Methyl-3-butyn-2-ol can undergo selective hydrogenation . It is used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals .
Physical And Chemical Properties Analysis
2-Methyl-3-butyn-2-ol has a molecular weight of 84.12 . It has a boiling point of 104 °C and a melting point of 2.6 °C . The density is 0.868 g/mL at 25 °C . It is insoluble in water but easily soluble in common organic solvents of low polarity .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2-Methyl-3-butyn-2-ol research could involve exploring its potential applications in various chemical reactions. For example, one study investigated the effect of periodic temperature oscillations on the hydrogenation of 2-Methyl-3-butyn-2-ol over a Pd-based catalyst . The study found that dynamic operation using temperature cycling increased both conversion and selectivity .
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylanilino)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-6-4-5-7-11(10)13-9-8-12(2,3)14/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBFKBUWCOETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)